REACTION_CXSMILES
|
C(OC(=O)[NH:5][C:6]1[C:11]([F:12])=[CH:10][CH:9]=[C:8]([O:13][C:14]([F:17])([F:16])[F:15])[C:7]=1[C:18]#[C:19][Si](C)(C)C)C.[OH-].[K+]>CC(O)(C)C>[F:12][C:11]1[CH:10]=[CH:9][C:8]([O:13][C:14]([F:15])([F:16])[F:17])=[C:7]2[C:6]=1[NH:5][CH:19]=[CH:18]2 |f:1.2|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled to rt
|
Type
|
CUSTOM
|
Details
|
partitioned between H2O and Et2O
|
Type
|
CUSTOM
|
Details
|
The two layers are separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with Et2O (2×)
|
Type
|
WASH
|
Details
|
The combined organic layers are washed with H2O and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude material is purified on silica gel with heptane/EtOAc (100/0 to 60/40) as eluant
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=CC(=C2C=CNC12)OC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 91.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |